Di(furan-2-yl)methanone
Overview
Description
Di(furan-2-yl)methanone, also known as bis(2-furyl)methanone, is a chemical compound with the molecular formula C9H6O3 . It has a molecular weight of 162.14 . It is a light yellow solid and is used as a research chemical in the synthesis of 2,2-di(3-thienyl)-1,3-dioxolane and hetaryl thioketones .
Molecular Structure Analysis
The InChI code for Di(furan-2-yl)methanone is1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H
. This indicates that the molecule consists of two furan rings attached to a methanone group.
Scientific Research Applications
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Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the synthesis of a spectacular range of compounds .
- Methods : The manufacture of FPCs involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
-
Biological Activity of Furan Derivatives
- Field : Pharmaceutical Chemistry
- Application : Furan derivatives are found in a large number of biologically active materials. They are widely employed as antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, antihyperglycemic, analgesic, anticonvulsant, etc .
- Methods : A series of novel di arylhydrazine derivatives containing a furan ring were synthesized by the reaction of 5-fluorophenyl-2-furoyl chloride with substituted benzoyl hydrazide in anhydrous dichloromethane under reflux .
- Results : These furan derivatives show broad-spectrum antibacterial and insecticidal activities and exhibit pharmacological properties which include serving as anti-depressant and anti-inflammatory agents .
-
Synthesis of Hetaryl Thioketones
- Field : Chemical Synthesis
- Application : Bis (furan-2-yl) Methanone is a useful research chemical used in the synthesis of 2,??2-??di (3-??thienyl)??-??1,??3-??dioxolane and hetaryl thioketones .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Synthesis of 2,2-di(3-thienyl)-1,3-dioxolane
- Field : Organic Synthesis
- Application : Di(furan-2-yl)methanone is used in the synthesis of 2,2-di(3-thienyl)-1,3-dioxolane .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Synthesis of Hetaryl Thioketones
- Field : Organic Synthesis
- Application : Di(furan-2-yl)methanone is also used in the synthesis of hetaryl thioketones .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Re-hydration to Levulinic Acid and Formic Acid
- Field : Green Chemistry
- Application : Furan derivatives can easily undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid, which are both of interest as industrial chemicals .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Synthesis of Chiral Furans
-
Use in Research Chemicals
properties
IUPAC Name |
bis(furan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCSFHWMJHMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317160 | |
Record name | 2-Furyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(furan-2-yl)methanone | |
CAS RN |
17920-86-4 | |
Record name | 2-Furyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17920-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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